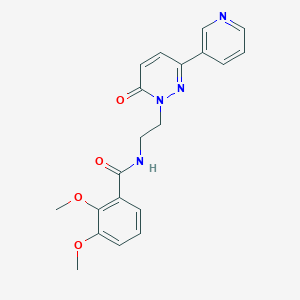

2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various in vitro and in vivo studies.

Applications De Recherche Scientifique

Synthesis and Molecular Docking

- Novel pyridine and fused pyridine derivatives, including those related to the specified chemical structure, have been synthesized and subjected to in silico molecular docking screenings. These compounds exhibited moderate to good binding energies on target proteins and showed antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).

Antimicrobial and Anti-inflammatory Activity

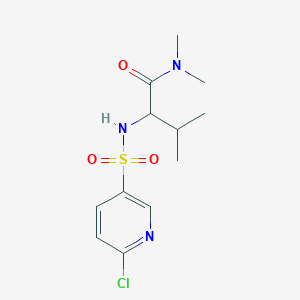

- Synthesis of pyridines, pyrimidinones, and oxazinones has been reported as part of efforts to develop anti-inflammatory agents using specific starting materials. Pharmacological screening of these compounds showed good anti-inflammatory activity comparable to established drugs (A. Amr et al., 2007).

Antimycobacterial Activity

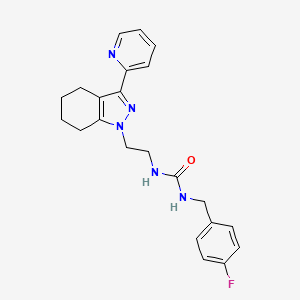

- Research on novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing various linkers based on a potent scaffold revealed that certain derivatives have considerable activity against drug-sensitive/resistant MTB strains. This highlights the potential for further SAR studies and therapeutic applications (Kai Lv et al., 2017).

Antitumor and Antioxidant Properties

- Studies on the synthesis of 1,4-benzothiazine derivatives and their reactions revealed antitumor and antimicrobial activity for some synthesized compounds, indicating their potential use in developing new therapeutic agents (E. Abbas et al., 2010).

Conversion of Carboxy Group

- A method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group was applied to N-benzylpyroglutamic acids, preparing potential antifungal products. This showcases the versatility and potential applications of such chemical transformations (Souhila Oudir et al., 2006).

Propriétés

IUPAC Name |

2,3-dimethoxy-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-27-17-7-3-6-15(19(17)28-2)20(26)22-11-12-24-18(25)9-8-16(23-24)14-5-4-10-21-13-14/h3-10,13H,11-12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTUOTQVJGHSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2601591.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2601611.png)

![3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2601612.png)

![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)